BenchChemオンラインストアへようこそ!

TASP0376377

CRTH2 Antagonist Functional Assay PGD2 Pathway

TASP0376377 ensures experimental confidence through robust concordance: binding (IC50 19 nM), functional antagonism (13 nM), and chemotaxis (23 nM). Its 1,4-disubstituted isoquinoline core offers a chemotype orthogonal to indole-acetic acid CRTH2 antagonists, circumventing class-specific off-targets. With >52-fold selectivity over DP1 and >770-fold over COX enzymes, it eliminates confounding effects in PGD2-mediated pathways. Bulk quantities and custom synthesis available to streamline your allergic/inflammatory disease research.

Molecular Formula C25H16Cl2N2O4
Molecular Weight 479.313
CAS No. 1233246-60-0
Cat. No. B611169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTASP0376377
CAS1233246-60-0
SynonymsTASP0376377, TASP 0376377, TASP-0376377
Molecular FormulaC25H16Cl2N2O4
Molecular Weight479.313
Structural Identifiers
SMILESO=C(C1=CC=C(Cl)C(Cl)=C1)NC2=CC=C(C(C3=NC=C(CC(O)=O)C4=C3C=CC=C4)=O)C=C2
InChIInChI=1S/C25H16Cl2N2O4/c26-20-10-7-15(11-21(20)27)25(33)29-17-8-5-14(6-9-17)24(32)23-19-4-2-1-3-18(19)16(13-28-23)12-22(30)31/h1-11,13H,12H2,(H,29,33)(H,30,31)
InChIKeyCSVJLKCBGGRRIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TASP0376377 for Scientific Research: A Potent and Selective CRTH2 Antagonist Tool Compound


TASP0376377 (CAS: 1233246-60-0) is a synthetic small molecule belonging to the isoquinoline class, specifically designed as a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the D prostanoid receptor 2 (DP2) [1]. Its core structure, a 1,4-disubstituted isoquinoline, distinguishes it from the more common indole-acetic acid chemotypes found in many other CRTH2 antagonists [1]. TASP0376377 has demonstrated a robust and consistent pharmacological profile across multiple assay formats, making it a valuable tool for probing the CRTH2 pathway in allergic and inflammatory disease models [2].

Why a Generic CRTH2 Antagonist Cannot Replace TASP0376377: The Case for a Validated Tool Compound


While numerous CRTH2 antagonists exist across various chemotypes, their functional profiles vary considerably, making simple substitution untenable [1]. TASP0376377 distinguishes itself through a uniquely balanced, well-documented, and consistently reported profile of sub-100 nM potency across three distinct and functionally relevant assays (binding, functional antagonism, and chemotaxis) [1]. This robust in vitro concordance, coupled with a defined selectivity window against key off-targets like DP1 and COX enzymes, is not a universal feature among its peers [2]. Selecting a compound based solely on a single high-potency metric, such as binding IC50, without considering the full functional and selectivity profile, introduces significant experimental risk and may lead to misinterpretation of CRTH2-mediated biology [1].

Quantitative Evidence for TASP0376377: Differentiating Potency, Function, and Selectivity


Functional Antagonist Potency of TASP0376377 Compared to Ramatroban

TASP0376377 demonstrates significantly higher functional antagonist potency at the CRTH2 receptor compared to the dual TP/CRTH2 antagonist ramatroban [1]. In a functional assay measuring antagonism of PGD2 activity, TASP0376377 exhibits an IC50 of 13 nM, representing an 8.7-fold increase in potency over ramatroban's reported IC50 of 113 nM in a similar functional context [1]. This difference highlights the advantage of a potent, selective CRTH2 antagonist over a dual-acting compound.

CRTH2 Antagonist Functional Assay PGD2 Pathway

SAR-Driven Superiority of TASP0376377 within the Isoquinoline Series

Within its own chemical series, TASP0376377 (compound 15-20) represents a significant optimization milestone, demonstrating a >17-fold improvement in binding affinity compared to the initial hit compound, 15-1 [1]. Compound 15-1 showed a moderate binding affinity with an IC50 of 330 nM in a radioligand binding assay using 3H-PGD2 with the human CRTH2 receptor [1]. In stark contrast, TASP0376377, the product of extensive SAR exploration, exhibits a binding IC50 of 19 nM in the same assay system [1]. This direct, head-to-head comparison validates TASP0376377 as the most potent and thoroughly optimized compound within this distinct isoquinoline chemotype.

Structure-Activity Relationship Lead Optimization Isoquinoline Derivatives

Functional vs. Binding Potency Concordance of TASP0376377 Versus Other Clinical Antagonists

TASP0376377 exhibits a rare and highly desirable profile of tight concordance between its binding affinity and functional activity. Its binding IC50 (19 nM), functional antagonism IC50 (13 nM), and chemotaxis inhibition IC50 (23 nM) all fall within a narrow 2-fold window [1]. This contrasts sharply with other clinical candidates. For example, while setipiprant displays a potent binding IC50 of 6 nM, its functional potency in a Ca2+ flux assay is significantly weaker at 30 nM, and its activity in a human eosinophil shape change (hESC) assay is an order of magnitude lower at 235 nM [2]. Similarly, AZD1981's binding IC50 of 4 nM translates to a functional IC50 range of 8.5-50 nM, representing a wider range of functional activity [3].

CRTH2 Antagonist Functional Assay Binding Assay Chemotaxis

Defined Selectivity Profile of TASP0376377 for CRTH2 Over DP1 and COX Enzymes

TASP0376377 demonstrates a clear and experimentally defined selectivity window against the closely related DP1 prostanoid receptor and the COX-1/2 enzymes [1]. Its binding affinity for CRTH2 (IC50 = 19 nM) is >52-fold higher than its affinity for the DP1 receptor (IC50 > 1 μM) and >526-fold higher than its activity against COX-1 and COX-2 enzymes (IC50 > 10 μM) [1]. This level of selectivity is comparable to, and in some cases more clearly defined than, that of other clinical candidates, making it a reliable tool for specifically interrogating the CRTH2 pathway without confounding effects from DP1 or COX modulation [2].

CRTH2 Antagonist Selectivity Off-Target DP1

Validation of Functional Activity in a Cellular Context: Chemotaxis Assay

The functional relevance of TASP0376377's antagonism is further validated in a physiologically relevant cellular migration (chemotaxis) assay [1]. It inhibited PGD2-induced chemotaxis with an IC50 of 23 nM, which closely aligns with its functional antagonism IC50 of 13 nM [1]. This contrasts with some compounds that may show potent binding but weaker functional effects. For instance, while fevipiprant is extremely potent in an eosinophil shape change assay (IC50 = 0.44 nM) [2], TASP0376377's consistent activity across multiple functional readouts, including chemotaxis, provides a broader and more robust validation of its cellular efficacy.

CRTH2 Antagonist Chemotaxis Cellular Assay

Chemotype Distinction: TASP0376377 as a Non-Indole CRTH2 Antagonist

A significant majority of clinically evaluated CRTH2 antagonists, including ramatroban, OC000459 (timapiprant), setipiprant, and fevipiprant, are derived from an indole-acetic acid core scaffold [1]. TASP0376377, in contrast, is built upon a distinct 1,4-disubstituted isoquinoline scaffold, which was rationally designed as a novel P2 scaffold to mimic the interactions of known CRTH2 antagonists [1]. This chemotype difference is fundamental, as it provides an alternative chemical starting point for exploring CRTH2 antagonism, potentially offering different physicochemical properties and SAR trajectories compared to the dominant indole class.

CRTH2 Antagonist Isoquinoline Chemical Probe Chemotype

Key Research Applications for TASP0376377: Leveraging its Differentiated Profile


Validating CRTH2-Dependent Biology with a High-Concordance Probe

TASP0376377 is an ideal candidate for definitively establishing the role of CRTH2 in a given biological process. Its strong concordance between binding affinity (IC50 = 19 nM) and functional antagonism in both cell-free (IC50 = 13 nM) and cellular chemotaxis (IC50 = 23 nM) assays [1][2] ensures that target engagement reliably translates to a functional effect. This predictability simplifies experimental design and interpretation, allowing researchers to confidently attribute observed phenotypic changes to CRTH2 antagonism.

Conducting CRTH2 Research with a Non-Indole Chemical Tool

For labs interested in exploring the chemical space of CRTH2 antagonists or seeking to avoid potential class-specific off-target effects associated with indole-acetic acid derivatives, TASP0376377 provides a valuable alternative. Its distinct 1,4-disubstituted isoquinoline core [3] can be used in parallel with indole-based probes to deconvolve chemotype-specific biology or to validate findings with a structurally orthogonal tool compound.

Establishing Dose-Response Relationships with a Potent Functional Antagonist

The high functional potency of TASP0376377 (IC50 = 13 nM) [1] allows for robust and complete blockade of the CRTH2 pathway at low compound concentrations. This is particularly advantageous in complex ex vivo or in vivo models where solubility, toxicity, or non-specific effects at high concentrations can be confounding factors. Using TASP0376377 allows researchers to establish clear dose-response relationships while mitigating these experimental risks.

Assaying CRTH2 Function in Isolation with a Defined Selectivity Window

The explicitly defined selectivity of TASP0376377 against the DP1 receptor (IC50 > 1 μM) and COX enzymes (IC50 > 10 μM) [2] makes it a superior tool for experiments requiring clean CRTH2 pharmacology. This is especially critical in systems where PGD2 can signal through both DP1 and CRTH2, or where modulation of prostaglandin synthesis could confound results. The >52-fold selectivity window over DP1 ensures that observed effects are mediated through CRTH2 and not the related DP1 receptor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for TASP0376377

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.